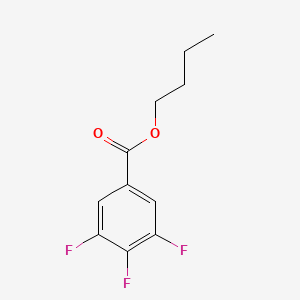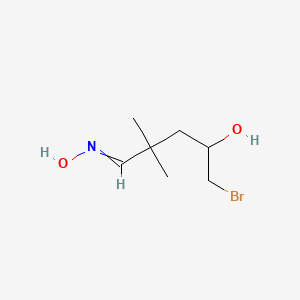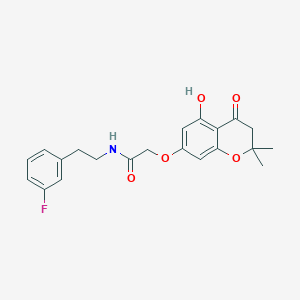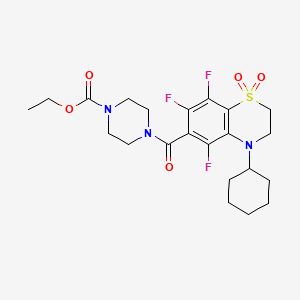
Butyl 3,4,5-trifluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3,4,5-trifluorobenzoate is an organic compound that belongs to the class of benzoates, which are esters of benzoic acid This compound is characterized by the presence of three fluorine atoms attached to the benzene ring at the 3, 4, and 5 positions, and a butyl group attached to the carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3,4,5-trifluorobenzoate typically involves the esterification of 3,4,5-trifluorobenzoic acid with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
3,4,5-Trifluorobenzoic acid+ButanolH2SO4Butyl 3,4,5-trifluorobenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 3,4,5-trifluorobenzoate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 3,4,5-trifluorobenzoic acid and butanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Reduction: Lithium aluminum hydride or other strong reducing agents are commonly used.
Major Products
Nucleophilic Substitution: Substituted benzoates with different nucleophiles.
Hydrolysis: 3,4,5-Trifluorobenzoic acid and butanol.
Reduction: 3,4,5-Trifluorobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Butyl 3,4,5-trifluorobenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties conferred by the fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of butyl 3,4,5-trifluorobenzoate is largely influenced by the presence of the fluorine atoms, which can affect the compound’s reactivity and interactions with other molecules. The fluorine atoms can increase the electron-withdrawing capacity of the benzene ring, making it more susceptible to nucleophilic attack. Additionally, the ester group can participate in various chemical reactions, such as hydrolysis and reduction, as described earlier.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3,4,5-trifluorobenzoate
- Ethyl 3,4,5-trifluorobenzoate
- Propyl 3,4,5-trifluorobenzoate
Uniqueness
Butyl 3,4,5-trifluorobenzoate is unique among its analogs due to the presence of the butyl group, which can influence its physical properties such as solubility and boiling point
Eigenschaften
CAS-Nummer |
919536-01-9 |
|---|---|
Molekularformel |
C11H11F3O2 |
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
butyl 3,4,5-trifluorobenzoate |
InChI |
InChI=1S/C11H11F3O2/c1-2-3-4-16-11(15)7-5-8(12)10(14)9(13)6-7/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
CEGINFIUSOBCIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC(=C(C(=C1)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-(Prop-2-en-1-yl)-1,3-dipropyl-4,5,6,7-tetrahydro-2'H-spiro[indene-2,1'-naphthalene]](/img/structure/B12626801.png)
![Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate](/img/structure/B12626805.png)
![1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-](/img/structure/B12626807.png)


![Benzoic acid,4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-,ethyl ester](/img/structure/B12626830.png)



![N'-{2-Cyano-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}-N,N-dimethylmethanimidamide](/img/structure/B12626851.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(3-methoxybenzonitrile)](/img/structure/B12626856.png)
![N-[2-(Cyclopentyloxy)phenyl]-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12626863.png)
![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(2-phenylmethoxyphenyl)pentanamide](/img/structure/B12626868.png)

